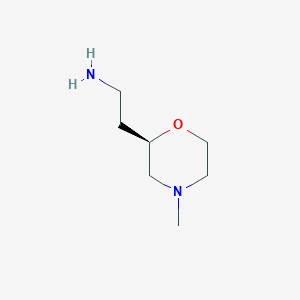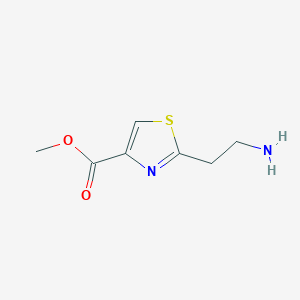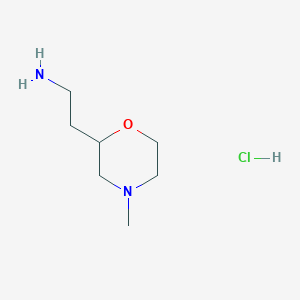
2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride is a fluorinated derivative of trifluoperazine, a phenothiazine antipsychotic The compound is characterized by the presence of trifluoromethyl groups, which can significantly alter its physicochemical properties and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride typically involves multiple steps, starting from the appropriate phenothiazine derivative. . Reaction conditions often include the use of fluorinating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of deep eutectic solvents (DES) as reaction media has been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated phenothiazines.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying fluorine’s impact on biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride involves its interaction with dopamine receptors in the brain, similar to other phenothiazine derivatives. The trifluoromethyl groups enhance its binding affinity and selectivity for these receptors, leading to its antipsychotic effects. The compound may also interact with other molecular targets, such as serotonin and histamine receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoperazine: The parent compound, used as an antipsychotic.
Fluphenazine: Another phenothiazine derivative with similar therapeutic effects.
Chlorpromazine: A widely used antipsychotic with a different substitution pattern.
Uniqueness
2-Des(trifluoromethyl)-4-Trifluoromethyl-Trifluoperazine Hydrochloride is unique due to the presence of multiple trifluoromethyl groups, which significantly alter its physicochemical properties and biological activity compared to its analogs. These modifications can lead to improved efficacy, reduced side effects, and enhanced selectivity for specific molecular targets .
Eigenschaften
Molekularformel |
C21H25ClF3N3S |
|---|---|
Molekulargewicht |
444.0 g/mol |
IUPAC-Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-4-(trifluoromethyl)phenothiazine;hydrochloride |
InChI |
InChI=1S/C21H24F3N3S.ClH/c1-25-12-14-26(15-13-25)10-5-11-27-17-7-2-3-9-19(17)28-20-16(21(22,23)24)6-4-8-18(20)27;/h2-4,6-9H,5,10-15H2,1H3;1H |
InChI-Schlüssel |
GMSVXYWZTGYEIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C(C=CC=C42)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)

![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)



![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)



